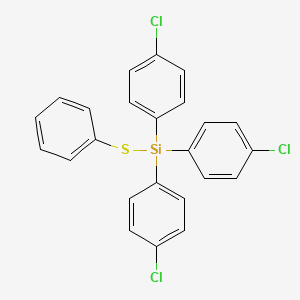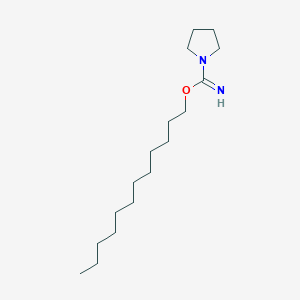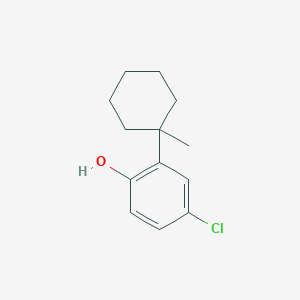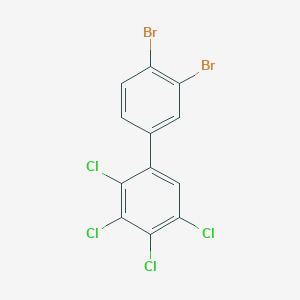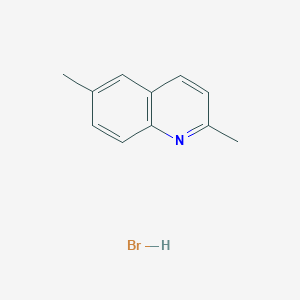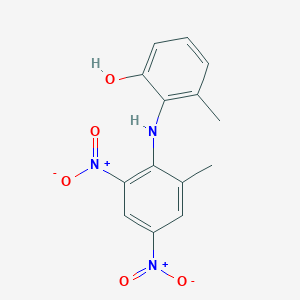
Acetic acid, tribromo, 1,1-dimethylpropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, tribromo, 1,1-dimethylpropyl ester is a chemical compound with the molecular formula C7H11Br3O2 and a molecular weight of 366.873 . This compound is characterized by the presence of three bromine atoms and an ester functional group, making it a unique and interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, tribromo, 1,1-dimethylpropyl ester typically involves the esterification of acetic acid with 1,1-dimethylpropyl alcohol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The esterification process is often catalyzed by a mineral acid such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where acetic acid and 1,1-dimethylpropyl alcohol are continuously fed into the system along with a brominating agent. The reaction mixture is maintained at an optimal temperature and pressure to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Acetic acid, tribromo, 1,1-dimethylpropyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield acetic acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: Products include less brominated or debrominated compounds.
Hydrolysis: Products include acetic acid and 1,1-dimethylpropyl alcohol.
科学的研究の応用
Acetic acid, tribromo, 1,1-dimethylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
作用機序
The mechanism of action of acetic acid, tribromo, 1,1-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound a valuable tool for studying enzyme mechanisms and protein functions .
類似化合物との比較
Similar Compounds
Acetic acid, tribromo, 1-methylpropyl ester: Similar in structure but with a different alkyl group.
Acetic acid, tribromo, 1,2-dimethylpropyl ester: Another brominated ester with a different substitution pattern on the alkyl group.
Uniqueness
Acetic acid, tribromo, 1,1-dimethylpropyl ester is unique due to its specific substitution pattern and the presence of three bromine atoms. This makes it particularly useful for introducing bromine atoms into organic molecules and studying their effects on chemical and biological systems.
特性
CAS番号 |
90380-66-8 |
|---|---|
分子式 |
C7H11Br3O2 |
分子量 |
366.87 g/mol |
IUPAC名 |
2-methylbutan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3 |
InChIキー |
YOEDAVKZAFEGPU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)OC(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)

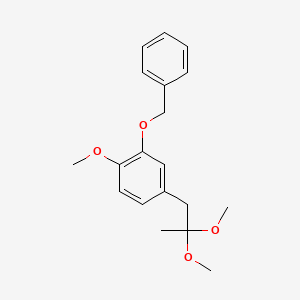
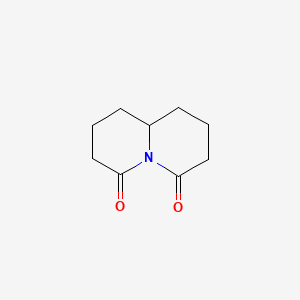
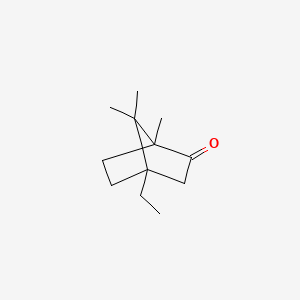
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
